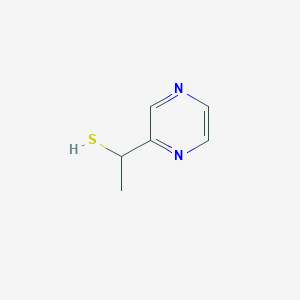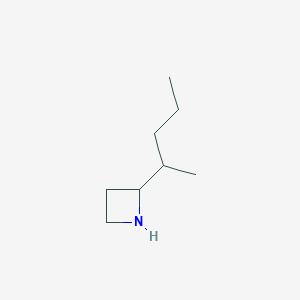
1-Bromo-3-chloro-2-ethoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-ethoxy-2-methylpropane is an organic compound with the molecular formula C6H12BrClO. It is a halogenated ether, characterized by the presence of bromine, chlorine, and an ethoxy group attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-ethoxy-2-methylpropane can be synthesized through the reaction of 1-bromo-3-chloro-2-methylpropane with an ethoxy group donor under suitable conditions. The reaction typically involves the use of a base to facilitate the substitution of the ethoxy group onto the propane backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-ethoxy-2-methylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in high-temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic Substitution: Products include ethers, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Scientific Research Applications
1-Bromo-3-chloro-2-ethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-2-methylpropane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for substitution and elimination reactions. The ethoxy group can also participate in various chemical transformations, making the compound useful in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-2-methylpropane: Lacks both the chlorine and ethoxy groups, resulting in different reactivity and applications.
1-Chloro-3-bromo-2-methylpropane: Another similar compound with different positioning of halogens, affecting its chemical behavior.
Uniqueness
1-Bromo-3-chloro-2-ethoxy-2-methylpropane is unique due to the combination of bromine, chlorine, and an ethoxy group on the same molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H12BrClO |
|---|---|
Molecular Weight |
215.51 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-2-methylpropane |
InChI |
InChI=1S/C6H12BrClO/c1-3-9-6(2,4-7)5-8/h3-5H2,1-2H3 |
InChI Key |
QDFHJHHZMJGZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)


![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)

![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)

